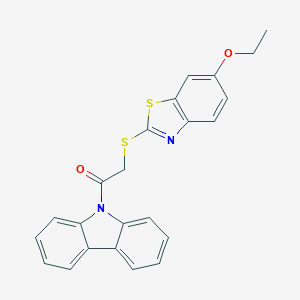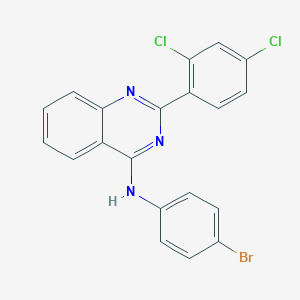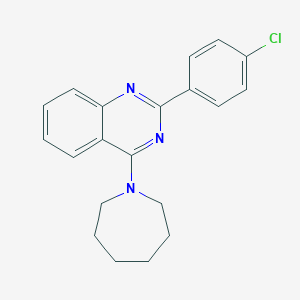![molecular formula C18H27N5OS B430163 N-isopropyl-N-(4-(isopropylamino)-6-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3,5-triazin-2-yl)amine CAS No. 364619-75-0](/img/structure/B430163.png)
N-isopropyl-N-(4-(isopropylamino)-6-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3,5-triazin-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Diisopropyl-6-(2-p-tolyloxy-ethylsulfanyl)-[1,3,5]triazine-2,4-diamine is a compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique structure, which includes diisopropyl groups, a p-tolyloxy-ethylsulfanyl moiety, and a triazine core. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science .
Preparation Methods
The synthesis of N,N’-Diisopropyl-6-(2-p-tolyloxy-ethylsulfanyl)-[1,3,5]triazine-2,4-diamine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with diisopropylamine and 2-p-tolyloxy-ethylthiol under appropriate conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N,N’-Diisopropyl-6-(2-p-tolyloxy-ethylsulfanyl)-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon) to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N’-Diisopropyl-6-(2-p-tolyloxy-ethylsulfanyl)-[1,3,5]triazine-2,4-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N’-Diisopropyl-6-(2-p-tolyloxy-ethylsulfanyl)-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . The molecular pathways involved depend on the specific application and target enzyme. For example, in anticancer research, the compound may inhibit enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
N,N’-Diisopropyl-6-(2-p-tolyloxy-ethylsulfanyl)-[1,3,5]triazine-2,4-diamine can be compared with other similar triazine derivatives, such as:
N,N’-Diisopropyl-6-(methylsulfinyl)-1,3,5-triazine-2,4-diamine: This compound has a similar triazine core but with a methylsulfinyl group instead of the p-tolyloxy-ethylsulfanyl moiety.
Propazine: Another triazine derivative used as a herbicide, with a different substitution pattern on the triazine ring.
The uniqueness of N,N’-Diisopropyl-6-(2-p-tolyloxy-ethylsulfanyl)-[1,3,5]triazine-2,4-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
364619-75-0 |
|---|---|
Molecular Formula |
C18H27N5OS |
Molecular Weight |
361.5g/mol |
IUPAC Name |
6-[2-(4-methylphenoxy)ethylsulfanyl]-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H27N5OS/c1-12(2)19-16-21-17(20-13(3)4)23-18(22-16)25-11-10-24-15-8-6-14(5)7-9-15/h6-9,12-13H,10-11H2,1-5H3,(H2,19,20,21,22,23) |
InChI Key |
LHMCRDKWPIDZSX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCSC2=NC(=NC(=N2)NC(C)C)NC(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NC(=NC(=N2)NC(C)C)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[(4,6-dimethylpyrimidin-2-yl)amino]-(3-methoxyanilino)methylidene]acetamide](/img/structure/B430081.png)
![N-[[(4,6-dimethylpyrimidin-2-yl)amino]-(4-ethylanilino)methylidene]acetamide](/img/structure/B430082.png)
![2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B430083.png)
![N-[[(4,6-dimethylpyrimidin-2-yl)amino]-(4-ethoxyanilino)methylidene]acetamide](/img/structure/B430084.png)
![1-(9H-carbazol-9-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B430086.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone](/img/structure/B430087.png)
![2-(3,4-dimethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B430088.png)
![2,2,4-trimethyl-4-phenyl-1-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B430090.png)
![Methyl 2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B430093.png)
![(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)dipropylamine](/img/structure/B430094.png)
![2-(allylsulfanyl)-7-tert-butyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430096.png)



